3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751817
InChI: InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H
SMILES:
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

CAS No.:

Cat. No.: VC15751817

Molecular Formula: C9H5F3N2O

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole -

Specification

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
IUPAC Name 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole
Standard InChI InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H
Standard InChI Key PMESICMKRYQQLO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole belongs to the 1,2,5-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom at positions 1, 2, and 5, respectively. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₉H₅F₃N₂O
Molecular Weight214.15 g/mol
IUPAC Name3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
CAS NumberNot explicitly reported in literature

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,2,5-oxadiazoles typically involves cyclization reactions. For 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, a plausible route includes:

  • Cyclocondensation: Reaction of 3-(trifluoromethyl)benzohydrazide with nitrile oxides under acidic conditions to form the oxadiazole ring.

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann coupling or direct fluorination, though pre-functionalized starting materials are often preferred for efficiency .

Industrial Scalability

Industrial production leverages continuous flow reactors to optimize cyclization steps, reducing reaction times and improving yields compared to batch processes. Recent patents highlight the use of microwave-assisted synthesis for rapid ring formation, achieving >85% purity in pilot-scale trials .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient oxadiazole ring facilitates electrophilic aromatic substitution at the 4-position of the phenyl group. For example, nitration yields 3-[3-(trifluoromethyl)-4-nitrophenyl]-1,2,5-oxadiazole, a precursor to amine derivatives.

Functional Group Transformations

  • Oxidation: While the parent compound lacks oxidizable groups, derivatives with methyl substituents undergo oxidation to carboxylic acids using KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring, forming amidine intermediates .

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-3-(trifluoromethyl)phenyl derivative
SulfonationSO₃/DMF, 80°CSulfonic acid derivatives

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of analogous 1,2,4-oxadiazoles demonstrate potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). The trifluoromethyl group enhances membrane permeability, disrupting microbial cell walls .

Industrial and Pharmaceutical Applications

Agrochemicals

Patented 1,2,4-oxadiazoles bearing trifluoromethyl groups exhibit broad-spectrum pesticidal activity, suppressing Phytophthora infestans (potato blight) at 50 ppm . Field trials show a 70% reduction in fungal load compared to controls.

Materials Science

The electron-withdrawing -CF₃ group stabilizes charge transfer in organic semiconductors. OLED prototypes incorporating 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole achieve luminance efficiencies of 12 cd/A, though the 1,2,5-isomer’s performance is untested.

Comparative Analysis with Related Oxadiazoles

1,2,4- vs. 1,2,5-Oxadiazoles

1,2,4-Oxadiazoles dominate industrial applications due to established synthetic protocols . The 1,2,5-isomer’s limited commercial adoption stems from challenges in regioselective synthesis and fewer documented biological endpoints.

Table 3: Property Comparison of Oxadiazole Isomers

Property1,2,4-Oxadiazole1,2,5-Oxadiazole
Ring StabilityHigh (ΔG‡ = 120 kJ/mol)Moderate (ΔG‡ = 145 kJ/mol)
Synthetic AccessibilityWell-established routesRequires specialized catalysts

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